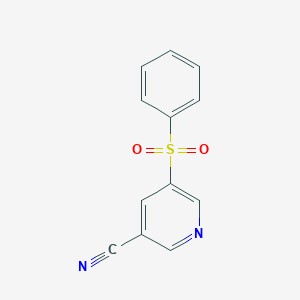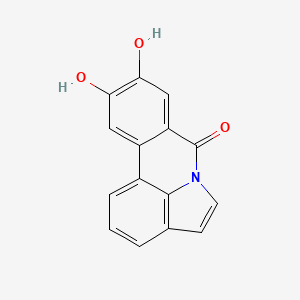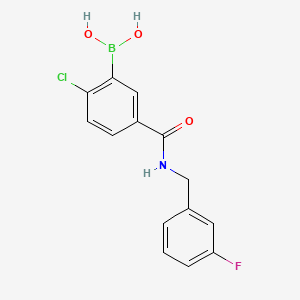
2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a fluorobenzylcarbamoyl moiety. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the chloro and fluorobenzylcarbamoyl groups.
Introduction of Substituents: The chloro and fluorobenzylcarbamoyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include chloroformates and fluorobenzylamines.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The chloro and fluorobenzylcarbamoyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Functionalized Derivatives: Formed through substitution reactions.
科学的研究の応用
2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various biochemical assays and therapeutic applications. The compound’s ability to participate in cross-coupling reactions also contributes to its versatility in organic synthesis.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group attached to the boron atom.
3-Chloro-4-fluorophenylboronic Acid: A similar compound with chloro and fluoro substituents on the phenyl ring.
Uniqueness
2-Chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and fluorobenzylcarbamoyl groups, which enhance its reactivity and potential applications in various fields. Its structural complexity allows for more diverse chemical reactions and interactions compared to simpler boronic acid derivatives.
特性
分子式 |
C14H12BClFNO3 |
|---|---|
分子量 |
307.51 g/mol |
IUPAC名 |
[2-chloro-5-[(3-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BClFNO3/c16-13-5-4-10(7-12(13)15(20)21)14(19)18-8-9-2-1-3-11(17)6-9/h1-7,20-21H,8H2,(H,18,19) |
InChIキー |
BULLMNJRUBFQST-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC(=CC=C2)F)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
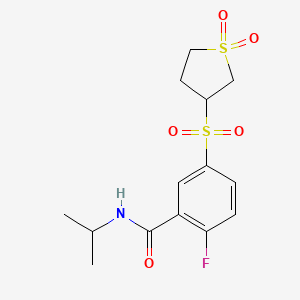
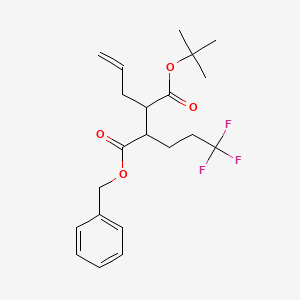
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)

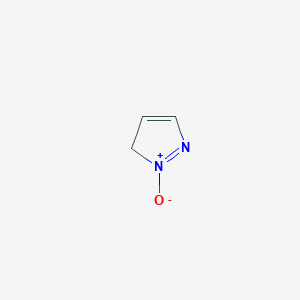
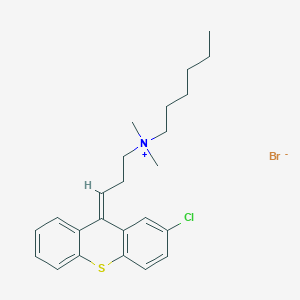
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
